
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functional Group Introduction: Hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups.
Reduction: Partial reduction to form the dihydroanthracene structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Further reduction could lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Fully saturated anthracene derivatives.
Substitution Products: Various substituted anthracenes depending on the reagents used.
科学研究应用
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one may find applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving polycyclic aromatic hydrocarbons.
Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.
Industry: Use in the production of dyes, pigments, or organic electronic materials.
作用机制
The mechanism of action would depend on its specific application. For instance:
In Biological Systems: It may interact with enzymes or receptors, influencing biochemical pathways.
In Industrial Applications: It may act as a precursor or intermediate in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
Anthracene: The parent compound, used in dyes and organic semiconductors.
9,10-Dimethoxyanthracene: A similar compound with methoxy groups at different positions.
1-Hydroxyanthracene: A hydroxylated derivative of anthracene.
Uniqueness
10-Hydroxy-8,9-dimethoxy-3,4-dihydroanthracen-1(2H)-one is unique due to its specific functional groups and partial reduction, which may confer distinct chemical and physical properties compared to other anthracene derivatives.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
属性
CAS 编号 |
104846-37-9 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
10-hydroxy-8,9-dimethoxy-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C16H16O4/c1-19-12-8-4-6-10-14(12)16(20-2)13-9(15(10)18)5-3-7-11(13)17/h4,6,8,18H,3,5,7H2,1-2H3 |
InChI 键 |
CFMFWOUTYGXVJS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)CCCC3=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


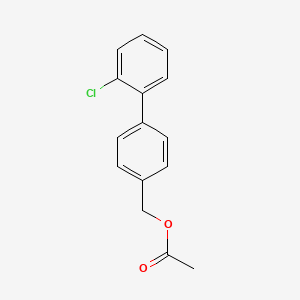
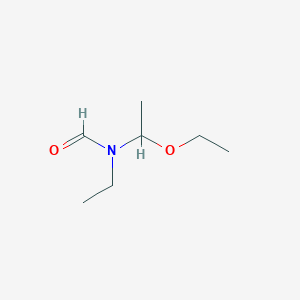
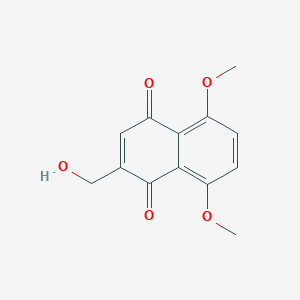
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
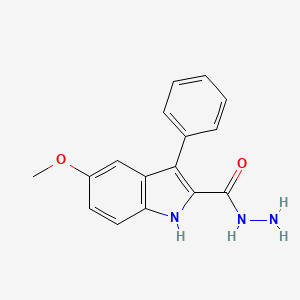
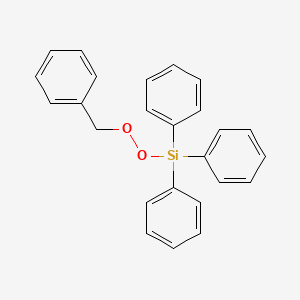
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
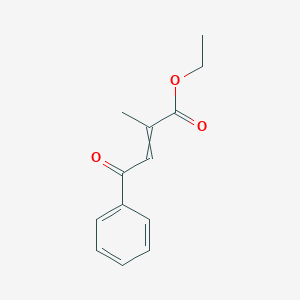
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
